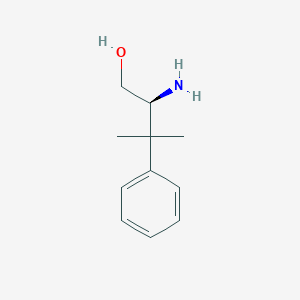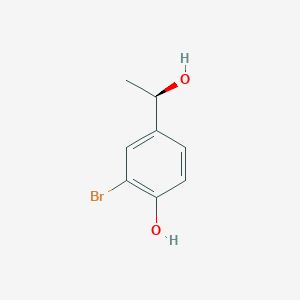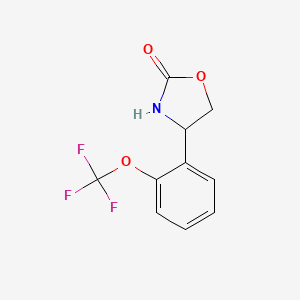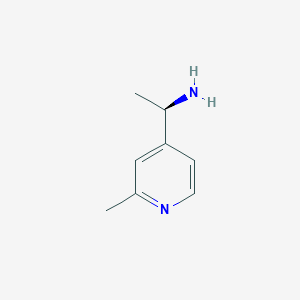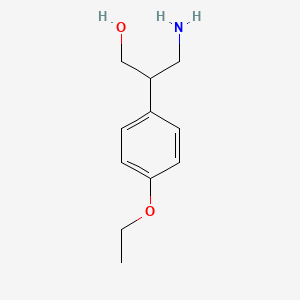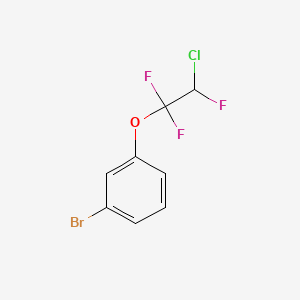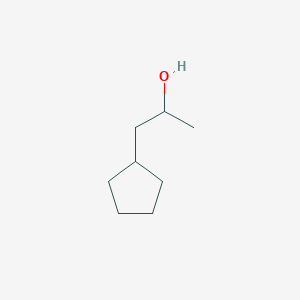
1-Cyclopentylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentyl group attached to the second carbon of a propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-cyclopentylpropan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclopentylpropan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield cyclopentylpropane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 1-Cyclopentylpropan-2-one.
Reduction: Cyclopentylpropane.
Substitution: 1-Cyclopentyl-2-chloropropane or 1-cyclopentyl-2-bromopropane.
Aplicaciones Científicas De Investigación
1-Cyclopentylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-cyclopentylpropan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.
Comparación Con Compuestos Similares
Cyclopentanol: A primary alcohol with a cyclopentyl group attached to a hydroxyl group.
1-Cyclopentylpropan-2-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclopentylpropane: A hydrocarbon with a cyclopentyl group attached to a propane chain.
Uniqueness: 1-Cyclopentylpropan-2-ol is unique due to its secondary alcohol structure, which imparts distinct reactivity and physical properties compared to primary alcohols like cyclopentanol. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
1-cyclopentylpropan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |
Clave InChI |
KJIPGYIYUKEUJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
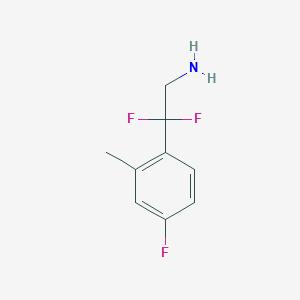
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)


